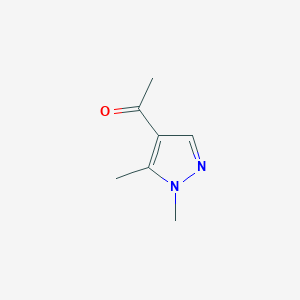1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
CAS No.: 21686-05-5
Cat. No.: VC2022043
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21686-05-5 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 1-(1,5-dimethylpyrazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3 |
| Standard InChI Key | TXXZNYALZCZZSY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)C(=O)C |
| Canonical SMILES | CC1=C(C=NN1C)C(=O)C |
Introduction
Physical and Chemical Properties
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS: 21686-05-5) is characterized by a set of distinctive physical and chemical properties that define its behavior in various conditions. The compound features a pyrazole ring with methyl substituents at positions 1 and 5, and an acetyl group at position 4. Table 1 summarizes the key physicochemical parameters of this compound.
Table 1: Physical and Chemical Properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
| Property | Value | Note |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | |
| Molar Mass | 138.17 g/mol | |
| Density | 1.09±0.1 g/cm³ | Predicted value |
| Melting Point | 78-79 °C | Experimentally determined |
| Boiling Point | 231.8±20.0 °C | Predicted value |
| pKa | 0.41±0.10 | Predicted value |
| Physical State | Solid | At room temperature |
| Storage Condition | Room Temperature |
These properties indicate a relatively stable compound with moderate polarity due to the presence of the carbonyl group . The melting point range suggests good purity, which is essential for its application in research and synthesis protocols.
Structural Characteristics and Identifiers
The structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone features several key elements that contribute to its chemical reactivity and potential biological activity. The pyrazole core provides a planar, aromatic heterocycle with two adjacent nitrogen atoms, while the methyl and acetyl substituents modify its electronic properties and reactivity profile.
Table 2: Structural Identifiers of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(1,5-dimethylpyrazol-4-yl)ethanone |
| Common Synonyms | 1-(1,5-dimethyl-4-pyrazolyl)ethanone; Ethanone,1-(1,5-dimethyl-1H-pyrazol-4-yl)- |
| InChI | InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3 |
| InChIKey | TXXZNYALZCZZSY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)C(=O)C |
| PubChem CID | 7019427 |
The structural characteristics provide essential information for researchers seeking to study this compound's interactions with biological systems or to incorporate it into synthetic pathways . The presence of the ketone group at position 4 creates a reactive site for various chemical transformations.
Chemical Reactivity
The presence of both a pyrazole ring system and a ketone functional group provides 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with diverse chemical reactivity. Several key reaction types have been documented or can be reasonably expected based on its structure.
Oxidation Reactions
The compound can undergo oxidation reactions to form corresponding pyrazole carboxylic acids. This transformation typically employs oxidizing agents such as potassium permanganate or sodium dichromate in aqueous or mixed solvent systems.
Reduction Reactions
The ketone functional group can be reduced to form the corresponding alcohol derivative. This reduction is commonly achieved using:
-
Sodium borohydride in protic solvents (methanol, ethanol)
-
Lithium aluminum hydride in ethereal solvents
-
Catalytic hydrogenation under appropriate conditions
The resulting alcohol product offers additional possibilities for derivatization.
Condensation Reactions
The ketone group can participate in various condensation reactions:
-
Formation of oximes with hydroxylamine
-
Hydrazone formation with hydrazine derivatives
-
Aldol-type condensations with aldehydes or ketones
A specific example is the formation of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime, which has been documented and may exhibit distinct biological properties compared to the parent compound.
Applications
The unique structural features and reactivity profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone make it valuable for various applications in research and development.
Pharmaceutical Applications
This compound serves as an important intermediate in medicinal chemistry and drug discovery efforts. Its potential applications include:
-
Building block for the synthesis of compounds targeting inflammation
-
Intermediate in developing antioxidant therapeutics
-
Starting material for creating molecules with potential anticancer activity
-
Precursor for compounds targeting oxidative stress-related conditions
Research Applications
In chemical research, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone functions as:
-
A model compound for studying heterocyclic chemistry
-
A versatile intermediate in the development of new synthetic methodologies
-
A building block for the creation of complex molecular architectures
-
A reference standard for analytical methods development
| Hazard Code | Description | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Safety precautions should include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume